molecular formula C19H18FN3O3 B5212370 4-(3-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-(3-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B5212370
M. Wt: 355.4 g/mol
InChI Key: GEHURNNRMBNEAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives involves strategic functionalization and cyclization reactions, enabling the incorporation of various substituents to achieve desired chemical properties. For example, the synthesis of related pyrimidines can involve reactions such as cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione and subsequent saponification or formylation reactions to introduce specific functional groups (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including our compound of interest, is characterized by planar pyrimidine rings with significant displacements for ring-substituent atoms. The bond distances within these molecules indicate a polarization of the electronic structures, which is critical for understanding their reactivity and interaction with biological targets (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including N-H...N and N-H...O hydrogen bonds that link molecules into sheets, contributing to their stability and interactions. These reactions are pivotal in the formation of complexes with biological molecules, influencing their biological activity (Trilleras et al., 2009).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and crystallinity, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including medicinal chemistry, where solubility and stability are critical.

Chemical Properties Analysis

The chemical properties of "4-(3-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide" and similar compounds are defined by their functional groups, which determine reactivity and potential biological activity. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity and binding affinity towards biological targets, making them potential candidates for drug development (Elumalai et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed as with any chemical .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity if it’s a novel drug .

properties

IUPAC Name

4-(3-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-14-8-3-4-9-15(14)26-2)17(23-19(25)21-11)12-6-5-7-13(20)10-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHURNNRMBNEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-2-methoxyphenyl-6-(3-fluorophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide

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